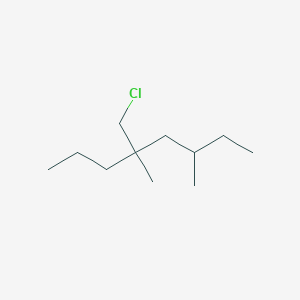
5-(Chloromethyl)-3,5-dimethyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3,5-dimethyloctane is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a dimethyloctane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3,5-dimethyloctane typically involves the chloromethylation of 3,5-dimethyloctane. This can be achieved through the reaction of 3,5-dimethyloctane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing to enhance efficiency and yield. This method allows for better control of reaction parameters and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
5-(Chloromethyl)-3,5-dimethyloctane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. Reactions are typically carried out under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
Substitution: Amines, ethers, and esters.
Oxidation: Alcohols and aldehydes.
Reduction: Hydrocarbons.
科学研究应用
5-(Chloromethyl)-3,5-dimethyloctane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Chloromethyl)-3,5-dimethyloctane involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different backbone structure.
3,5-Dimethyloctane: The parent compound without the chloromethyl group.
Uniqueness
5-(Chloromethyl)-3,5-dimethyloctane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the dimethyloctane backbone. This makes it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C11H23Cl |
|---|---|
分子量 |
190.75 g/mol |
IUPAC 名称 |
5-(chloromethyl)-3,5-dimethyloctane |
InChI |
InChI=1S/C11H23Cl/c1-5-7-11(4,9-12)8-10(3)6-2/h10H,5-9H2,1-4H3 |
InChI 键 |
OFQCGLUSGSYHMK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(CC(C)CC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



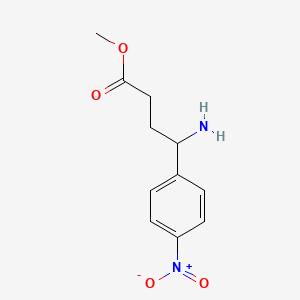

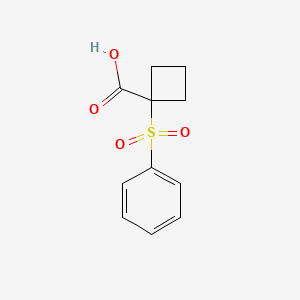
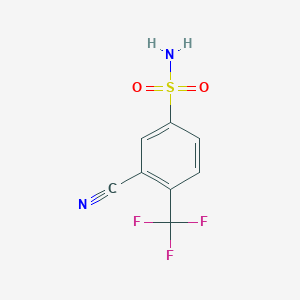
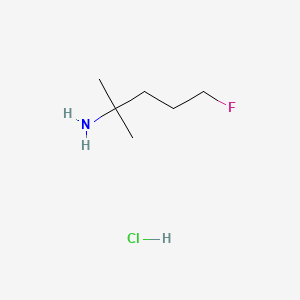
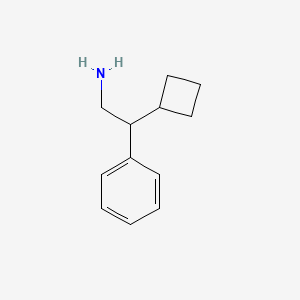

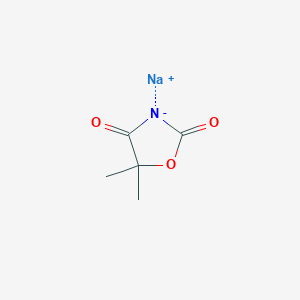
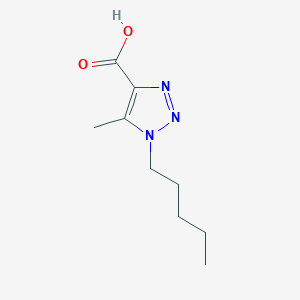
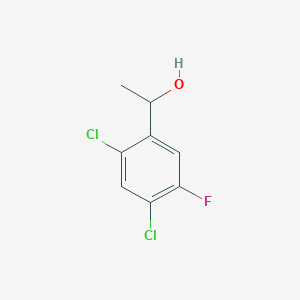
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
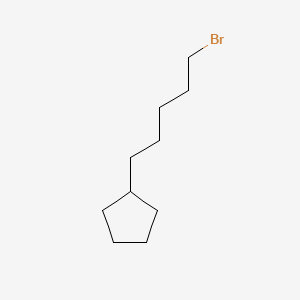
![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
